molecular formula C8H20Cl2N2O B7855482 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride

Cat. No.: B7855482
M. Wt: 231.16 g/mol
InChI Key: MROXNONTUJYWDT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride is a chemical compound with the molecular formula C8H18N2O2·2HCl. It is a derivative of tetrahydropyran, featuring an aminomethyl group and two methyl groups attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydropyran-4-one as the starting material.

  • Reduction Reaction: The ketone group in tetrahydropyran-4-one is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Amination Reaction: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using an amine source (e.g., ammonia or an amine derivative) and a reducing agent (e.g., sodium cyanoborohydride).

  • Methylation Reaction: The amine is subsequently methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to introduce the N,N-dimethyl groups.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using various nucleophiles.

  • Esterification: The hydroxyl group in the compound can react with carboxylic acids to form esters.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, H2O2

  • Reduction: LiAlH4, NaBH4, H2

  • Substitution: NaOH, KOH, HCl

  • Esterification: Carboxylic acids, acid catalysts (e.g., H2SO4)

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, carboxylic acids

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, ethers

  • Esterification Products: Esters

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: A related compound with an aromatic ring instead of a tetrahydropyran ring.

  • N,N-Dimethyl-4-aminomethylpiperidine: A compound with a piperidine ring instead of a tetrahydropyran ring.

  • 4-(Aminomethyl)tetrahydrofuran-3-amine: A compound with a tetrahydrofuran ring instead of a tetrahydropyran ring.

Uniqueness: 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride is unique due to its specific structural features, including the tetrahydropyran ring and the N,N-dimethylated amine group. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethyloxan-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-9)3-5-11-6-4-8;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROXNONTUJYWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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